molecular formula C13H10N2OS B2725538 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one CAS No. 91822-63-8

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B2725538
CAS No.: 91822-63-8
M. Wt: 242.3
InChI Key: OHXAADDPGLWMGZ-UHFFFAOYSA-N
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Description

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2-naphthylamino group adds significant aromaticity and potential biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one typically involves the reaction of 2-naphthylamine with thioamide derivatives under specific conditions. One common method involves the cyclization of 2-naphthylamine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: A precursor in the synthesis of 2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to the combination of the naphthylamino group and the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(2-Naphthylamino)-1,3-thiazol-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The structural features of this compound, particularly the naphthylamino group and the thiazole ring, contribute to its unique reactivity and biological interactions.

The synthesis of this compound typically involves the cyclization of 2-naphthylamine with thioamide derivatives or α-haloketones under basic conditions. This reaction leads to the formation of a thiazole ring, which is critical for its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, allowing for further derivatization and exploration of its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. For instance, compounds with similar thiazole structures have shown significant antibacterial potency against strains like Staphylococcus aureus and Escherichia coli. In comparative studies, these compounds exhibited better activity than traditional antibiotics such as ampicillin and streptomycin .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus0.012
Thiazole derivative AE. coli0.008
AmpicillinS. aureus1.0
StreptomycinE. coli1.5

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that thiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been identified as potent inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme linked to metabolic syndrome and cancer progression .

Case Study: Inhibition of 11beta-HSD1
In a study evaluating various thiazolone derivatives, one analog demonstrated a Ki value of 3 nM against human 11beta-HSD1, indicating strong inhibitory potential. This suggests that modifications to the thiazole core can enhance biological activity significantly .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind selectively to bacterial topoisomerases has been documented, which disrupts DNA replication in bacteria without affecting human topoisomerases .

Properties

IUPAC Name

2-naphthalen-2-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXAADDPGLWMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC3=CC=CC=C3C=C2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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